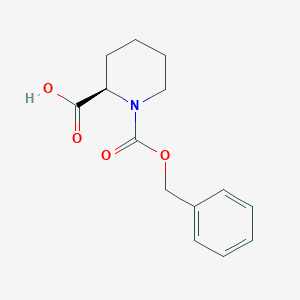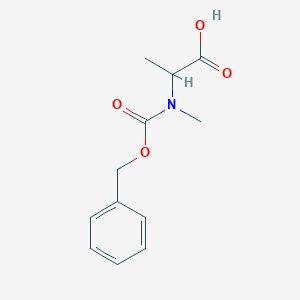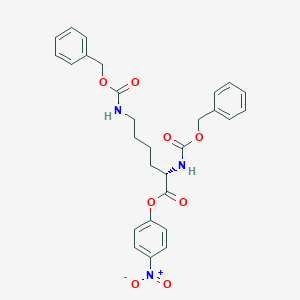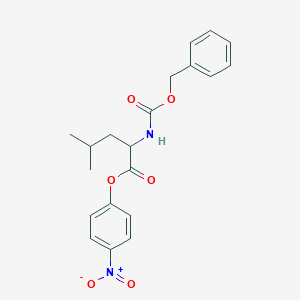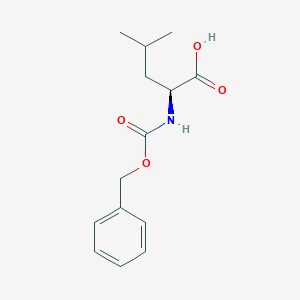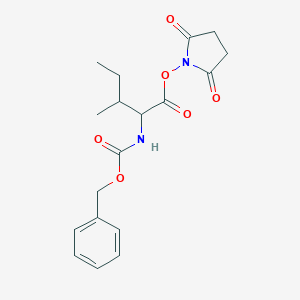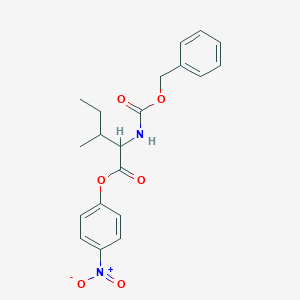
Z-Ala-ONp
Übersicht
Beschreibung
Z-Ala-ONp, also known as 4-nitrophenyl 2-{[(benzyloxy)(hydroxy)methylidene]amino}propanoate, belongs to the class of organic compounds known as alpha amino acid esters . These are ester derivatives of alpha amino acids .
Synthesis Analysis
Based on the available information, the synthesis of this compound is not explicitly detailed in the literature. .Molecular Structure Analysis
This compound has a molecular formula of C17H16N2O6 . Its molecular weight is 344.32 .Wissenschaftliche Forschungsanwendungen
Zymogen Catalysis Research Z-Ala-ONp and related compounds have been used as substrates in the study of zymogens like trypsinogen and chymotrypsinogen. These zymogens can hydrolyze p-nitrophenyl esters of several peptides, and this compound analogs have been particularly useful in understanding the catalytic activity and structural integrity of these precursors to active enzymes. This research has illuminated aspects of the catalytic site and secondary binding sites in zymogens, contributing to our understanding of enzyme activation and function (Lonsdale-Eccles et al., 1978).
Synthesis of Bitter-Taste Dipeptide this compound has been involved in the clean synthesis of the bitter-taste dipeptide Ala-Phe, a potential substitute for caffeine as a food additive. This synthesis route demonstrates the potential of this compound in the food industry for creating high-solubility and low-toxicity compounds. The study showcases an inspiring combination of biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles, highlighting the versatility of this compound in chemical synthesis (Ungaro et al., 2015).
Protein Structure Prediction In the realm of protein structure prediction and refinement, parameters associated with this compound analogs have been used in NMR chemical shifts and quantum chemistry to derive structural information about proteins. This methodology allows for the refinement and prediction of protein structure, offering a unique perspective on the study of proteins in both solution and solid-state systems (Le et al., 1995).
Photodynamic Therapy this compound derivatives have been explored in the context of photodynamic therapy (PDT). For instance, ALA-Zn(II) coordination polymers, which have a relationship with this compound in their structure, have been studied for their use in targeted photodynamic therapy of bladder cancer. These studies demonstrate the potential of this compound derivatives in medical applications, particularly in the development of treatments for various types of cancer (Tan et al., 2015).
Biological Sensing and Logic Gates Organic nanoparticles (ONPs) derived from this compound have been utilized in the detection of specific ions like Zn²⁺ and Al³⁺ in aqueous mediums. These ONPs act as chemo-sensors, showcasing the potential of this compound in environmental and biological sensing applications. Furthermore, these systems demonstrate the ability to function as novel logic gates, indicating the versatility of this compound in the development of advanced sensing technologies (Huerta-Aguilar et al., 2015).
Wirkmechanismus
Target of Action
The primary target of Z-Ala-ONp is Prolyl endopeptidase Pep . This enzyme is found in the organism Myxococcus xanthus
Mode of Action
It is known that this compound is a derivative of alpha amino acids , which suggests that it may interact with its target enzyme in a manner similar to other alpha amino acid derivatives.
Biochemical Pathways
As an alpha amino acid derivative , it is likely that this compound may influence pathways involving protein synthesis or degradation.
Eigenschaften
IUPAC Name |
(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-12(18-17(21)24-11-13-5-3-2-4-6-13)16(20)25-15-9-7-14(8-10-15)19(22)23/h2-10,12H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWWICLSRXPNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922168 | |
| Record name | 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1168-87-2 | |
| Record name | N-Carbobenzoxyalanine 4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001168872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl N-[(phenylmethoxy)carbonyl]-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



